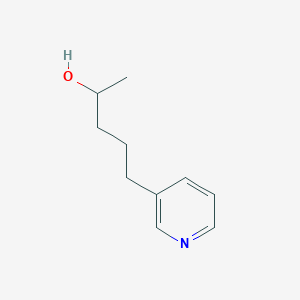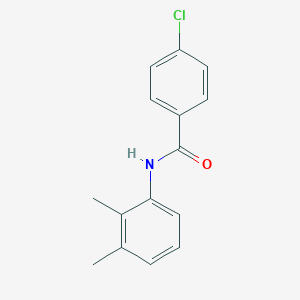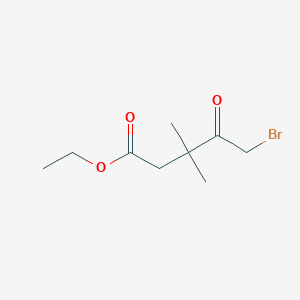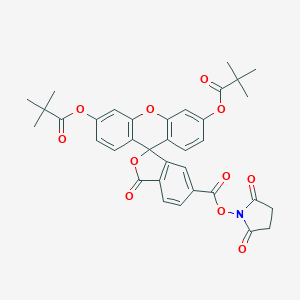
5,6-Carboxyfluorescein dipivalate succinimide ester
Overview
Description
Molecular Structure Analysis
The molecular weight of 5,6-Carboxyfluorescein dipivalate succinimide ester is 473.4 . It contains a total of 83 bonds, including 52 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Carboxyfluorescein dipivalate succinimide ester include an excitation wavelength of 494 nm, an emission wavelength of 518 nm, and an extinction coefficient of > 70,000 M^-1 cm^-1 . It is soluble in DMF or DMSO .Scientific Research Applications
Synthesis and Isomer Separation
5,6-Carboxyfluorescein dipivalate succinimidyl ester is synthesized through specific chemical processes. Xiaojun (2004) details the synthesis involving condensation of resorcinol with trimellitic acid and subsequent reactions to yield the active ester. Similarly, Rossi and Kao (1997) provide an efficient method for separating the 5- and 6-isomers of carboxyfluorescein, including 6-carboxyfluorescein dipivalate, for use in coupling reactions (Xiaojun, 2004); (Rossi & Kao, 1997).
Bioconjugate Chemistry
Kvach et al. (2007) explored using different protecting groups for the isomers of carboxyfluorescein, including 6-carboxyfluorescein-3',6'-O-dipivalate, for oligonucleotide synthesis. Adamczyk et al. (1997) focused on activating a mixture of 5- and 6-carboxyfluorescein to create succinimidyl and pentafluorophenyl esters, vital in bioconjugation processes (Kvach et al., 2007); (Adamczyk et al., 1997).
Fluorescence Applications in Capillary Electrophoresis
Lau et al. (1998) investigated the ability of 5-carboxyfluorescein succinimidyl ester (CFSE) to derivatize amino acids at low concentrations for fluorescence detection in capillary electrophoresis, highlighting its significant improvement over traditional methods (Lau et al., 1998).
Cellular Applications
Matera, Lupi, and Ubezio (2004) and Quah and Parish (2010) discussed the use of CFSE in investigating cell migration and proliferation, specifically in hemopoietic and lymphocyte cells. This demonstrates CFSE's utility in monitoring cell division and function (Matera, Lupi, & Ubezio, 2004); (Quah & Parish, 2010).
Intracellular pH Measurement
Riondet et al. (1997) and Breeuwer et al. (1996) utilized 5- (and 6-)carboxyfluorescein succinimidyl ester for measuring the intracellular pH in Escherichia coli and Lactococcus lactis, demonstrating its effectiveness as a pH-dependent fluorescent probe (Riondet et al., 1997); (Breeuwer et al., 1996).
Fluorescent Dye Labeling
Nanda and Lorsch (2014) described using NHS ester chemistry to label proteins with 5-(and-6)-carboxyfluorescein, succinimidyl ester, highlighting its application in protein research (Nanda & Lorsch, 2014).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-22-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-23(26)35(22)24-15-18(7-10-21(24)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULGCXFMIDYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Carboxyfluorescein dipivalate succinimide ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



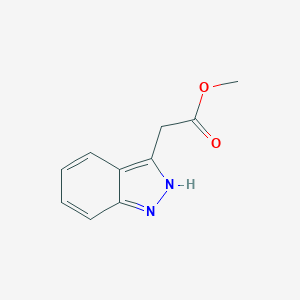
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

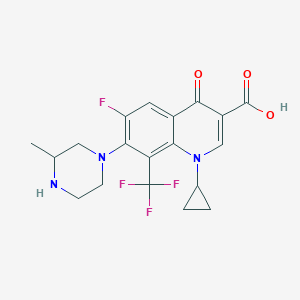

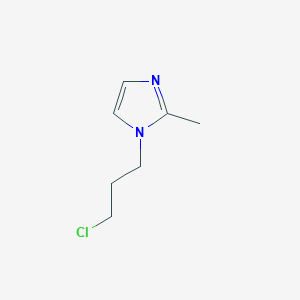

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
